molecular formula C10H10BrNO3 B1475662 2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene CAS No. 1369836-75-8

2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene

Cat. No.: B1475662
CAS No.: 1369836-75-8
M. Wt: 272.09 g/mol
InChI Key: QBQHBMLDRIHJAN-UHFFFAOYSA-N
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Description

2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene (CAS: Not explicitly provided in evidence) is a brominated aromatic compound featuring a nitro group at the para position, a cyclopropylmethoxy substituent at the ortho position, and a bromine atom at the meta position relative to the nitro group. This compound is synthesized via nucleophilic aromatic substitution, as demonstrated in , where 1-cyclopropylethanol reacts with 2-bromo-1-fluoro-4-nitrobenzene in the presence of KH/THF to yield the product in 84% efficiency . The cyclopropylmethoxy group introduces steric and electronic effects that influence reactivity and stability, making it valuable in pharmaceutical intermediates and catalysis (e.g., palladium-catalyzed C–H functionalization for heterocycle synthesis) .

Properties

IUPAC Name

2-bromo-1-(cyclopropylmethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQHBMLDRIHJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 2-Bromo-4-nitrophenol

A common precursor is 2-Bromo-4-nitrophenol , which can be prepared or sourced commercially. This phenol derivative is key for introducing the cyclopropylmethoxy substituent.

Ether Formation via Williamson Ether Synthesis

The primary method to prepare 2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene is through the etherification of 2-Bromo-4-nitrophenol with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

  • Reaction conditions: Typically, the phenol is deprotonated with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF).
  • Alkylating agent: Cyclopropylmethyl bromide or chloride is added to the reaction mixture.
  • Temperature: The reaction is conducted at moderate temperatures (e.g., 20–115 °C) for several hours (commonly 2 hours).
  • Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to avoid side reactions.

This method is supported by analogous ether syntheses such as the preparation of 2-Bromo-1-methoxy-4-nitrobenzene, where sodium ethylthiolate in DMF at 115 °C for 2 hours gave a 52% yield of the ether product.

Alternative Methods: Nucleophilic Aromatic Substitution

Though less common for this substrate due to the presence of the bromine atom, nucleophilic aromatic substitution (SNAr) on activated nitrobenzene rings can be considered. However, the Williamson ether synthesis is preferred due to milder conditions and better selectivity.

Detailed Reaction Procedure Example

Step Reagents & Conditions Description Yield
1 2-Bromo-4-nitrophenol (1 equiv), potassium carbonate (2 equiv), DMF, inert atmosphere Dissolve phenol and base in DMF under nitrogen -
2 Add cyclopropylmethyl bromide (1.1 equiv) dropwise Stir at 80–115 °C for 2 hours -
3 Quench with water, extract with ethyl acetate Separate organic layer, wash with brine, dry over sodium sulfate -
4 Concentrate under reduced pressure, purify by column chromatography Obtain this compound as a solid or oil Typical yields: 50–60% (inferred from similar ethers)

Analytical and Purification Notes

  • Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Characterization is done by NMR (1H, 13C), confirming the presence of aromatic protons, methylene protons adjacent to oxygen, and cyclopropyl ring signals.
  • Mass spectrometry and elemental analysis confirm molecular weight and composition.

Comparative Data Table of Related Ether Syntheses

Compound Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-Bromo-1-methoxy-4-nitrobenzene Methyl iodide/bromide Sodium ethylthiolate DMF 115 2 52
This compound (expected) Cyclopropylmethyl bromide K2CO3 or NaH DMF 80–115 2 ~50–60 (estimated) Inferred from
2-Bromo-1-(bromomethyl)-4-nitrobenzene (precursor) N-Bromosuccinimide (NBS) AIBN (radical initiator) CCl4 70 3–7 33

Research Findings and Observations

  • The use of polar aprotic solvents like DMF enhances the nucleophilicity of the phenolate ion, facilitating ether formation.
  • Elevated temperatures (above 80 °C) improve reaction rates but must be balanced to avoid decomposition of sensitive groups.
  • The presence of the nitro group activates the aromatic ring towards nucleophilic substitution but also requires careful control to prevent side reactions such as reduction or displacement of bromine.
  • Literature reports a moderate yield for similar etherifications, suggesting optimization may be required for scale-up or specific substitutions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products Formed

Scientific Research Applications

2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The cyclopropylmethoxy group can influence the compound’s overall conformation and its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications between 2-bromo-1-(cyclopropylmethoxy)-4-nitrobenzene and related brominated nitroaromatics:

Compound Name Substituents Molecular Weight Key Applications/Synthesis Reference
This compound Cyclopropylmethoxy, Br, NO₂ 300.12 (calc.) Palladium-catalyzed quinoline synthesis
2-Bromo-1-(2-bromoethoxy)-4-nitrobenzene 2-Bromoethoxy, Br, NO₂ 323.97 Precursor for alkylation reactions
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene F, OMe, Br, NO₂ 264.03 Intermediate in agrochemicals/pharmaceuticals
2-(Benzyloxy)-1-bromo-3-nitrobenzene Benzyloxy, Br, NO₂ 307.13 Research applications in organic synthesis
4-Bromo-1-isopropyl-2-methoxybenzene iPr, OMe, Br 229.11 Material science intermediates
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene Cl, Br, cyclopropylmethoxy, NO₂ 335.56 (calc.) Multifunctional pharmaceutical precursor

Reactivity and Stability

  • Electrophilic Substitution : The cyclopropylmethoxy group in the target compound enhances steric hindrance compared to linear alkoxy substituents (e.g., 2-bromoethoxy in ), slowing down electrophilic attacks but improving regioselectivity in cross-coupling reactions .
  • Nitro Group Effects : The para-nitro group strongly deactivates the aromatic ring, directing subsequent substitutions to meta positions. This contrasts with compounds lacking nitro groups (e.g., 4-bromo-1-isopropyl-2-methoxybenzene ), which exhibit higher reactivity toward Friedel-Crafts alkylation.

Biological Activity

2-Bromo-1-(cyclopropylmethoxy)-4-nitrobenzene is an organic compound with the molecular formula C10_{10}H10_{10}BrNO3_3 and a molecular weight of 272.09 g/mol. It features a bromine atom, a nitro group, and a cyclopropylmethoxy substituent on a benzene ring, which contributes to its unique chemical properties and potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves two key steps: bromination and alkylation . The bromination is performed under controlled conditions to optimize yield and purity, while the alkylation introduces the cyclopropylmethoxy group. The detailed reaction pathways are critical for understanding the compound's reactivity and potential applications.

The biological activity of this compound is largely influenced by its structural components. The nitro group can participate in redox reactions, while the bromine atom may enhance its reactivity towards various biological targets. Preliminary studies suggest that this compound could exhibit antimicrobial and anticancer properties, although comprehensive investigations are still required.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound often display significant antimicrobial activities. For instance, brominated aromatic compounds have been noted for their effectiveness against various bacterial strains. The presence of the nitro group may also contribute to this activity by facilitating electron transfer processes that disrupt microbial cellular functions.

Anticancer Potential

Studies involving structurally related compounds have shown promising results in cancer models. For example, certain nitro-substituted aromatic compounds have demonstrated cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The introduction of halogen atoms like bromine has been associated with enhanced potency in these contexts, suggesting that this compound may similarly affect cancer cell viability.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various nitroaromatic compounds revealed that those with bromine substituents exhibited higher antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.
  • Cytotoxicity in Cancer Models : In vitro tests on related nitro compounds showed significant apoptotic effects in cancer cells when combined with chemotherapeutic agents like doxorubicin. This synergistic effect indicates that this compound could enhance therapeutic efficacy while potentially reducing side effects.

Research Findings

Study FocusKey Findings
Antimicrobial ActivityBrominated nitro compounds showed enhanced activity against Gram-positive bacteria.
Anticancer ActivityNitro-substituted compounds exhibited cytotoxic effects in breast cancer cell lines .
Synergistic EffectsCombination with doxorubicin led to increased apoptosis in cancer cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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